molecular formula C16H15NO3 B5549914 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide

Numéro de catalogue: B5549914
Poids moléculaire: 269.29 g/mol
Clé InChI: IZVXDKGYEUHJBT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzodioxin ring fused with a phenylacetamide moiety, which contributes to its distinctive properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide typically involves the reaction of 1,4-benzodioxane-6-amine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-substituted derivatives.

Applications De Recherche Scientifique

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide has been explored for various scientific research applications:

Mécanisme D'action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide stands out due to its specific combination of a benzodioxin ring and a phenylacetamide moiety, which imparts unique chemical and biological properties. Its potential as a cholinesterase inhibitor and its applications in treating neurodegenerative diseases highlight its significance in scientific research.

Activité Biologique

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of enzyme inhibition and therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including enzyme inhibitory effects and potential therapeutic uses.

Synthesis and Structural Characterization

The synthesis of this compound involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various acetamides. The general procedure includes:

  • Starting Materials :
    • 2,3-dihydrobenzo[1,4]-dioxin-6-amine
    • 2-bromo-N-(un/substituted-phenyl)acetamides
  • Reaction Conditions :
    • The reaction is typically carried out in DMF (dimethylformamide) with lithium hydride as a base to facilitate the formation of the desired product.
  • Characterization Techniques :
    • The synthesized compounds are characterized using techniques such as IR spectroscopy and NMR spectroscopy, confirming their structure and purity .

Enzyme Inhibition

A significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor:

  • α-Glucosidase Inhibition : Studies have shown that derivatives of this compound exhibit notable inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. This property suggests potential applications in managing Type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption .
  • Acetylcholinesterase Inhibition : The compound also demonstrates inhibitory activity against acetylcholinesterase, which is relevant for therapeutic strategies in Alzheimer's disease (AD). Compounds with similar structures have been shown to enhance cognitive function by preventing the breakdown of acetylcholine .

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties:

  • Cytotoxicity Testing : In vitro assays against various cancer cell lines reveal that certain derivatives exhibit cytotoxic effects, with IC50 values indicating significant activity against colorectal adenocarcinoma (HCT116) and breast cancer (MCF7) cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

StudyCompound TestedBiological ActivityIC50 Value
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamideα-glucosidase inhibitionNot specified
Various derivativesCytotoxicity against HCT116<10 μM
N-(un/substituted phenyl)acetamidesAcetylcholinesterase inhibitionNot specified

Propriétés

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-16(10-12-4-2-1-3-5-12)17-13-6-7-14-15(11-13)20-9-8-19-14/h1-7,11H,8-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVXDKGYEUHJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.